molecular formula C8H5F2IN2 B6193744 2-(difluoromethyl)-3-iodo-2H-indazole CAS No. 1220572-59-7

2-(difluoromethyl)-3-iodo-2H-indazole

Cat. No.: B6193744
CAS No.: 1220572-59-7
M. Wt: 294
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Description

2-(Difluoromethyl)-3-iodo-2H-indazole is a halogenated indazole derivative of interest in advanced chemical research and development. Its molecular formula is C 8 H 5 F 2 IN 2 . The compound features both an iodine atom and a difluoromethyl group attached to the indazole scaffold, making it a versatile and valuable building block for synthetic chemistry. Indazole-containing derivatives are recognized as critically important heterocycles in medicinal chemistry, known for their wide spectrum of pharmacological activities . The 2H-indazole core, functionalized with halogens like iodine, is particularly useful in metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions. These reactions allow researchers to construct complex molecular architectures by forming new carbon-carbon bonds, which is a fundamental step in the development of novel active compounds . The presence of the difluoromethyl group is also significant, as the introduction of fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicity, and bioavailability. As a key synthetic intermediate, this compound is strictly for research applications in fields such as pharmaceutical development, materials science, and chemical biology. It is not for diagnostic or therapeutic use, nor for personal consumption. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

1220572-59-7

Molecular Formula

C8H5F2IN2

Molecular Weight

294

Purity

95

Origin of Product

United States

Mechanistic Investigations and Kinetic Studies of Formation Reactions

Elucidation of Difluoromethylation Reaction Mechanisms

The introduction of a difluoromethyl (-CHF2) group onto the nitrogen atom of the indazole ring is a critical step. Research into the N-difluoromethylation of indazole derivatives has identified methods to control the formation of N1 and N2 isomers. researchgate.netnuph.edu.ua

Difluorocarbene (:CF2), a highly reactive and electrophilic species, is a key intermediate in many difluoromethylation reactions. nii.ac.jpcas.cn Its singlet ground state is stabilized by π-donation from the fluorine atoms, yet it remains electrophilic due to the inductive effect of fluorine. cas.cnsci-hub.se This intermediate is typically generated in situ from various precursors to avoid its undesired dimerization. rsc.org

Common methods for generating difluorocarbene include:

Thermal Decomposition : Reagents like sodium chlorodifluoroacetate (CClF2CO2Na) decompose at high temperatures to release :CF2. nii.ac.jp

Base-Induced Elimination : A strong base can be used to deprotonate a precursor like chlorodifluoromethane (B1668795) (CHClF2), leading to the formation of difluorocarbene. nii.ac.jpthieme-connect.com

Transition Metal-Mediated Generation : Transition metal complexes can facilitate the generation of difluorocarbene from suitable precursors.

From Silyl Reagents : Reagents such as trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) can generate :CF2 under mild conditions, often catalyzed by N-heterocyclic carbenes (NHCs). nii.ac.jp

Once generated, the electrophilic difluorocarbene is susceptible to attack by nucleophiles like the nitrogen atom of the indazole ring.

The N-difluoromethylation of indazole proceeds via the nucleophilic attack of one of the ring's nitrogen atoms on the electrophilic difluorocarbene. chinesechemsoc.org The reaction of an indazole with an electrophile typically results in a mixture of N1 and N2-substituted products, with the ratio depending on reaction conditions. beilstein-journals.orgbeilstein-journals.org

Computational studies, often using Density Functional Theory (DFT), have been employed to analyze the transition states of nucleophilic aromatic substitution (SNAr) reactions involving azole nucleophiles. nih.gov These studies suggest that the reaction can exist on a mechanistic continuum between stepwise (with a stable Meisenheimer intermediate) and concerted pathways. nih.gov For the reaction of an amino group with :CF2, DFT calculations show a low free energy barrier for the initial electrophilic attack, leading to a zwitterionic intermediate. chinesechemsoc.org The subsequent steps determine the final product distribution. The transition state structures along this pathway vary, with changes in the forming carbon-nitrogen bond length. nih.gov

Reaction StepIntermediate/Transition StateKey Characteristics
Generation of :CF2Difluorocarbene (:CF2)Highly electrophilic, generated in situ from various precursors. nii.ac.jp
Nucleophilic AttackZwitterionic AdductFormed by the attack of indazole nitrogen on :CF2. chinesechemsoc.orgresearchgate.net
Product FormationN1/N2 IsomersThe reaction can lead to a mixture of 1-(difluoromethyl)- and 2-(difluoromethyl)-indazole. researchgate.netnuph.edu.ua

Mechanistic Pathways for 3-Iodination Reactions

The introduction of an iodine atom at the C-3 position of the indazole ring is a crucial functionalization step. This is typically achieved through halogenation, which can proceed via either electrophilic or radical pathways. chim.it

Electrophilic aromatic substitution (SEAr) is a common mechanism for the iodination of electron-rich aromatic compounds, including indazoles. chim.itorganic-chemistry.org The reaction involves the attack of an electrophilic iodine species (I+) on the electron-rich indazole ring. The C-3 position is often favored for substitution. chim.it

Various iodinating agents are used, and the choice of reagent can influence the reaction's efficiency and selectivity:

Molecular Iodine (I2) : Often used with a base like potassium hydroxide (B78521) in a polar solvent such as DMF. chim.itmdpi.com

N-Iodosuccinimide (NIS) : A common and effective electrophilic iodinating agent, sometimes used in combination with a base or in solvents like hexafluoroisopropanol (HFIP). chim.itacs.org

1,3-diiodo-5,5-dimethylhydantoin (DIH) : Another electrophilic source of iodine. acs.org

The mechanism involves the formation of a sigma complex (or Wheland intermediate) after the electrophilic attack, followed by deprotonation to restore aromaticity. acs.org The rate of reaction can be influenced by the electronic properties of the substrate, with electron-donating groups generally accelerating the reaction. acs.org

Under certain conditions, halogenation can occur through a radical mechanism. This pathway involves the generation of an iodine radical (I•), which can be initiated by radical initiators or photochemically. nih.gov The mechanism proceeds in three main stages: initiation, propagation, and termination. In the propagation step, the iodine radical abstracts a hydrogen atom from the C-3 position of the indazole, creating an indazolyl radical. This radical then reacts with an iodine source (like I2) to form the 3-iodoindazole product and a new iodine radical, continuing the chain reaction. DFT calculations have been used to suggest a radical chain mechanism for the iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes. nih.gov

PathwayReagent ExamplesKey IntermediateConditions
Electrophilic SubstitutionI2/KOH, NIS chim.itmdpi.comSigma Complex acs.orgTypically polar solvents, may involve a base.
RadicalI2 with radical initiator Indazolyl Radical nih.govOften requires photochemical or thermal initiation.

Catalytic Cycles and Role of Transition Metal Catalysts (e.g., Copper, Palladium)

Transition metal catalysts, particularly those based on copper and palladium, are instrumental in modern organic synthesis for facilitating C-H functionalization, including difluoromethylation and iodination, often providing higher yields and milder conditions. researchgate.netmdpi.com

Copper Catalysis: Copper catalysts are widely used for N-alkylation and C-H functionalization reactions. researchgate.netmdpi.com In difluoromethylation, a copper catalyst can enable the reaction between an N-heterocycle and a difluoromethyl source. nih.gov For example, a Cu(I) species can react with a difluoromethyl precursor to form a CuCF3 intermediate. nih.gov In some proposed mechanisms for related trifluoromethylations, a Cu(I) complex first forms a copper acetylide, which then undergoes oxidative addition with a CF3+ source, followed by reductive elimination to form the product. nih.gov For the oxydifluoroalkylation of unsaturated oximes, a Cu(I)/Cu(III) catalytic cycle has been described. mdpi.com

Palladium Catalysis: Palladium is a versatile catalyst for C-H activation and cross-coupling reactions. organic-chemistry.orgnih.gov Palladium-catalyzed C-H iodination often employs an oxidant and a directing group on the substrate to achieve high regioselectivity. nih.govpsu.edu A general catalytic cycle for Pd(II)-catalyzed C-H iodination can involve the formation of a palladacycle intermediate through C-H activation. organic-chemistry.org This intermediate then reacts with an iodine source. Some mechanisms propose a Pd(II)/Pd(IV) cycle, where the palladacycle is oxidized to a Pd(IV) species, which then undergoes C-I bond-forming reductive elimination. nih.gov An alternative involves using molecular iodine (I2) as the sole oxidant, which can improve the practicality of the reaction. nih.gov

CatalystReaction TypeProposed Catalytic CycleKey Intermediate
Copper N-DifluoromethylationCu(I)/Cu(III) mdpi.comCu-CF2H species
Palladium C-3 IodinationPd(II)/Pd(IV) or Pd(II)/Pd(0) organic-chemistry.orgnih.govPalladacycle organic-chemistry.org

Influence of Solvent, Base, and Temperature on Regioselectivity and Reaction Rates

The regiochemical outcome of the N-alkylation of indazoles is highly dependent on the interplay of several factors, including the choice of solvent, the nature of the base, and the reaction temperature. Generally, direct alkylation of 1H-indazoles can lead to a mixture of N1- and N2-substituted products. beilstein-journals.org The thermodynamically more stable 1H-indazole tautomer is the predominant form in solution. nih.gov However, the formation of the N2-alkylated product is often considered to be kinetically favored under certain conditions. connectjournals.com

In the specific context of the difluoromethylation of 3-iodoindazole using reagents like chlorodifluoromethane (CHClF₂), the reaction conditions are paramount in directing the substitution to the N2 position to form 2-(difluoromethyl)-3-iodo-2H-indazole. The reaction proceeds via the deprotonation of the indazole N-H by a base, followed by nucleophilic attack of the resulting indazolide anion on the difluoromethylating agent.

Influence of Solvent: The choice of solvent can significantly impact the ratio of N1 to N2 isomers. Polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile (B52724) (MeCN) are commonly employed. In some systems, solvent-dependent regioselectivity has been observed, where a solvent like dimethyl sulfoxide (B87167) (DMSO) might favor one isomer while tetrahydrofuran (B95107) (THF) favors the other. nih.gov For the difluoromethylation of 3-iodoindazole, a study focusing on the synthesis of the N1 isomer, 1-(difluoromethyl)-3-iodo-1H-indazole, found that acetonitrile was a suitable solvent. wuxibiology.com The regioselectivity is influenced by how the solvent solvates the indazolide anion and the cation of the base, which in turn affects the accessibility of the N1 and N2 positions to the electrophile. nih.gov

Influence of Base: The base plays a crucial role in the deprotonation of the indazole and can influence the regioselectivity of the subsequent alkylation. Common bases used include potassium hydroxide (KOH), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). wuxibiology.comd-nb.info The nature of the cation from the base can lead to different degrees of ion pairing with the indazolide anion. For instance, the use of NaH in THF has been shown to be highly selective for N1 alkylation in some indazole systems, potentially due to the formation of a tight ion pair that directs the electrophile to the N1 position. d-nb.info Conversely, weaker bases or conditions that favor solvent-separated ion pairs might lead to different selectivities.

In a study on the difluoromethylation of 3-iodoindazole, various bases were screened. wuxibiology.com The results indicated that the choice of base has a discernible effect on both the yield and the regioselectivity.

Interactive Data Table: Effect of Base and Solvent on the Difluoromethylation of 3-Iodoindazole wuxibiology.com

The following table summarizes the results from a study on the regioselective difluoromethylation of 3-iodoindazole, highlighting the formation of the N1-isomer (compound 3 ) and the N2-isomer (compound 4 ).

EntryBaseSolventRatio (N1:N2)Yield of N1 Isomer (%)
1Cs₂CO₃DMF92:838
2K₂CO₃DMF89:1145
3t-BuOKDMF94:655
4NaHDMF95:545
5LiHMDSDMF93:740
6NaHMDSDMF94:642
7KHMDSDMF94:645
8t-BuOKMeCN>99:160
9aq. KOHMeCN>99:159

This data is adapted from a study focused on optimizing the synthesis of the N1-isomer. The formation of the N2-isomer, 2-(difluoromethyl)-3-iodo-2H-indazole, is noted as the undesired product in this specific context.

Influence of Temperature: Temperature can affect both the reaction rate and the regioselectivity. N2-alkylated indazoles are often the kinetically favored products, suggesting that lower temperatures might favor their formation. connectjournals.com Conversely, higher temperatures can lead to equilibration and the formation of the thermodynamically more stable N1-isomer. connectjournals.com For the difluoromethylation of 3-iodoindazole, reactions are often conducted at controlled temperatures to manage the gaseous nature of the difluoromethylating agent and to influence the kinetic versus thermodynamic product distribution. acs.org For example, increasing the reaction temperature from room temperature to 50 °C has been shown to drive reactions to completion while maintaining high regioselectivity in certain indazole alkylations. d-nb.info

Kinetic Analysis and Rate-Determining Steps in Synthetic Transformations

A detailed kinetic analysis for the specific formation of 2-(difluoromethyl)-3-iodo-2H-indazole is not extensively reported in the literature. However, the mechanism and rate-determining steps can be inferred from general studies on the N-alkylation of indazoles.

Deprotonation of 3-iodo-1H-indazole by a base to form the 3-iodoindazolide anion.

Nucleophilic attack of the 3-iodoindazolide anion on the difluoromethylating agent (e.g., chlorodifluoromethane).

Rate = k[3-Iodoindazolide⁻][Difluoromethylating Agent]

Computational studies on the alkylation of 3-iodoindazole have shown that the transition state leading to the N2-product is energetically favored over the transition state for the N1-product. wuxibiology.com This intrinsic preference for N2-alkylation is a key factor in achieving selectivity. The steric hindrance from the substituent at the C3 position can also influence the energy difference between the N1 and N2 transition states. wuxibiology.com

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-(difluoromethyl)-3-iodo-2H-indazole, offering detailed insights into the chemical environment of each atom.

¹H and ¹³C NMR Chemical Shift Assignments

The ¹H and ¹³C NMR spectra provide fundamental information regarding the proton and carbon framework of the molecule. While specific experimental data for 2-(difluoromethyl)-3-iodo-2H-indazole is not extensively published, data from the closely related analogue, 2-difluoromethyl-3-bromoindazole, offers valuable comparative insights. nbuv.gov.ua

In a typical ¹H NMR spectrum of a 2,3-disubstituted indazole, the aromatic protons of the benzo-fused ring appear as a complex multiplet system in the downfield region. For 2-difluoromethyl-3-bromoindazole, these aromatic protons (ArH) are observed in the range of δ 7.19–7.72 ppm. nbuv.gov.ua A key feature is the signal for the difluoromethyl (N-CHF₂) proton, which typically appears as a triplet due to coupling with the two fluorine atoms. For the 3-bromo analogue, this triplet is centered at δ 7.81 ppm with a characteristic coupling constant of J = 60.0 Hz. nbuv.gov.ua

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each carbon atom in the molecule. The carbon of the difluoromethyl group is expected to appear as a triplet due to one-bond coupling with the two fluorine atoms.

Table 1: Representative ¹H NMR Data for an Analogous 2-(difluoromethyl)-3-halo-2H-indazole

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
ArH7.19 – 7.72m-
N-CHF₂7.81t60.0

Note: Data is for the analogous compound 2-difluoromethyl-3-bromoindazole in CDCl₃. nbuv.gov.ua

¹⁹F NMR for Difluoromethyl Group Characterization

¹⁹F NMR spectroscopy is a powerful tool for directly observing the fluorine atoms of the difluoromethyl group. This technique is highly sensitive to the chemical environment of the fluorine nuclei. In N-difluoromethylated azoles, the difluoromethyl group typically exhibits a doublet in the ¹⁹F NMR spectrum due to coupling with the single proton of the CHF₂ group. nbuv.gov.uarsc.org For instance, in various N-difluoromethylindazoles, the ¹⁹F NMR signal for the N-CHF₂ group appears as a doublet with a coupling constant of approximately 60.0 Hz. nbuv.gov.ua The chemical shift of this signal is characteristically found in the region of -90 to -100 ppm (relative to CFCl₃). rsc.orgmdpi.com In some cases, where the molecule possesses a stereogenic center, the fluorine atoms of the CHF₂ group can become diastereotopic, leading to two distinct signals in the ¹⁹F NMR spectrum. mdpi.comnih.gov

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC, SELNOESY) for Connectivity and Isomer Confirmation

To unequivocally establish the molecular structure and confirm the 2H-indazole isomeric form, two-dimensional (2D) NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms, allowing for the unambiguous assignment of the ¹H and ¹³C signals for each C-H bond in the molecule. ceon.rs

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals correlations between protons and carbons over two or three bonds. This is crucial for identifying the connectivity between different parts of the molecule, such as the correlation between the N-CHF₂ proton and the C3 carbon of the indazole ring, which helps to confirm the substitution pattern. nbuv.gov.ua The structure of isomeric difluoromethylindazoles has been definitively confirmed using HMBC experiments. nbuv.gov.ua

Selective Nuclear Overhauser Effect Spectroscopy (SELNOESY): This technique is used to identify protons that are close to each other in space. For N-difluoromethylated indazoles, a SELNOESY experiment can show a spatial correlation between the proton of the difluoromethyl group and the H-7 proton of the indazole ring, which provides definitive proof of the N-2 substitution, as this interaction would be absent in the N-1 isomer. The structure of isomeric difluoromethylindazoles has been confirmed by SELNOESY experiments. nbuv.gov.ua

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of 2-(difluoromethyl)-3-iodo-2H-indazole. The molecular formula of the compound is C₈H₅F₂IN₂. uni.lu High-resolution mass spectrometry (HRMS) provides a precise mass measurement, which can be used to confirm this formula. Predicted mass spectrometry data for various adducts of the target compound are available. uni.lu

Table 2: Predicted Mass Spectrometry Data for 2-(difluoromethyl)-3-iodo-2H-indazole

Adductm/z
[M+H]⁺294.95384
[M+Na]⁺316.93578
[M-H]⁻292.93928
[M]⁺293.94601

Note: Data predicted from the PubChem database for C₈H₅F₂IN₂. uni.lu

Analysis of the fragmentation pattern in the mass spectrum can provide further structural information. Common fragmentation pathways for indazole derivatives involve cleavage of the substituents and fission of the heterocyclic ring.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the characteristic vibrational modes of the functional groups present in 2-(difluoromethyl)-3-iodo-2H-indazole.

Aromatic C-H stretching: These vibrations are typically observed in the region of 3000-3100 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the aromatic and indazole rings are expected in the 1400-1650 cm⁻¹ region.

C-F stretching: The characteristic and strong C-F stretching vibrations of the difluoromethyl group are expected to appear in the 1000-1200 cm⁻¹ region.

C-I stretching: The vibration associated with the carbon-iodine bond would appear at lower frequencies, typically in the range of 500-600 cm⁻¹.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. Although a crystal structure for 2-(difluoromethyl)-3-iodo-2H-indazole has not been reported, analysis of related substituted indazole structures reveals common features. mdpi.comnih.govresearchgate.net

Indazole rings are generally planar, and in the solid state, these molecules often pack in layers or stacks. nih.gov Intermolecular interactions, such as hydrogen bonding (if applicable) and π-π stacking, play a significant role in stabilizing the crystal lattice. nih.gov The determination of the crystal structure of 2-(difluoromethyl)-3-iodo-2H-indazole would provide precise bond lengths, bond angles, and torsion angles, offering a detailed three-dimensional picture of the molecule and its conformation in the solid state.

Chemical Transformations and Derivatization of 2 Difluoromethyl 3 Iodo 2h Indazole

Cross-Coupling Reactions at the 3-Iodo Position

The 3-iodo substituent serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This allows for the introduction of a diverse range of substituents at this key position of the indazole core. chim.it

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between sp2-hybridized carbon atoms. In the context of 2-(difluoromethyl)-3-iodo-2H-indazole, this reaction facilitates the introduction of various aryl and heteroaryl groups at the 3-position. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base, and can be performed with a wide range of boronic acids or their esters. nih.govresearchgate.net Studies on related 3-iodoindazoles have shown that this transformation proceeds with high efficiency, even on unprotected N-H indazoles, suggesting the 2-difluoromethyl derivative would be a highly suitable substrate. nih.govnih.gov Microwave-assisted conditions have been shown to accelerate the reaction and in some cases can lead to concomitant deprotection of N-Boc groups, a feature not relevant to the N-substituted title compound but indicative of the reaction's robustness. nih.gov

The coupling is compatible with a variety of functional groups on the boronic acid partner, including both electron-donating and electron-withdrawing groups. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reactions on 3-Iodoindazoles The following table is based on data for analogous 3-iodoindazole systems and is representative of the expected reactivity for 2-(difluoromethyl)-3-iodo-2H-indazole.

Boronic Acid Partner Catalyst/Ligand Base Solvent Conditions Yield Reference
Phenylboronic acid Pd(PPh₃)₄ K₃PO₄ Dioxane/H₂O 60 °C, 5-8 h >90% nih.gov
4-Methoxyphenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Dioxane 150 °C, 15 min (MW) 94% nih.gov
3-Thienylboronic acid Pd(PPh₃)₄ Na₂CO₃ Dioxane 150 °C, 15 min (MW) 89% nih.gov
4-Formylphenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Dioxane 150 °C, 15 min (MW) 88% nih.gov

Heck Reaction for Alkenylation

The Heck reaction enables the introduction of alkenyl groups at the 3-position of the indazole ring through a palladium-catalyzed reaction with an alkene. nih.gov This reaction provides a direct route to 3-vinylindazoles, which are valuable intermediates for further synthetic transformations. researchgate.net Research on unprotected 3-iodoindazoles demonstrates that the Heck reaction can be successfully carried out with various alkenes, such as acrylates and styrenes, often under aqueous and aerobic conditions, highlighting the reaction's functional group tolerance and environmental compatibility. nih.gov The use of specific ligands can be crucial for achieving high yields and conversions, particularly when dealing with more complex substrates. nih.gov

Table 2: Representative Heck Reactions on 3-Iodoindoles/Indazoles The following table is based on data for analogous halo-azole systems and is representative of the expected reactivity for 2-(difluoromethyl)-3-iodo-2H-indazole.

Alkene Partner Catalyst/Ligand Base Solvent Conditions Yield Reference
Acrylic acid Na₂PdCl₄ / TXPTS Na₂CO₃ H₂O 80 °C 43% nih.gov
Ethyl acrylate Pd(OAc)₂ / PPh₃ Et₃N DMF 100 °C High researchgate.net
Styrene Pd[P(t-Bu)₃]₂ TsOH Not specified Room Temp High rsc.org

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction is a reliable method for forming C(sp²)-C(sp) bonds, allowing for the synthesis of 3-alkynylindazoles from 2-(difluoromethyl)-3-iodo-2H-indazole and a terminal alkyne. organic-chemistry.orgnih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgscirp.org The resulting 3-alkynylindazoles are versatile precursors for a variety of heterocyclic structures and biologically active molecules. researchgate.net The reaction conditions are generally mild and tolerate a wide range of functional groups on the alkyne partner. scirp.org Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain synthetic contexts to avoid potential side reactions or simplify purification. nih.gov

Table 3: Representative Sonogashira Coupling Reactions on 3-Iodoindazoles The following table is based on data for analogous 3-iodoindazole systems and is representative of the expected reactivity for 2-(difluoromethyl)-3-iodo-2H-indazole.

Terminal Alkyne Catalyst/Co-catalyst Base Solvent Conditions Yield Reference
Phenylacetylene Pd(PPh₃)₂Cl₂ / CuI Et₃N THF Room Temp High researchgate.net
1-Heptyne Pd(PPh₃)₂Cl₂ / CuI Et₃N THF Room Temp High researchgate.net
Propargyl alcohol Pd(PPh₃)₂Cl₂ / CuI Et₃N THF Room Temp High researchgate.net

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond at the 3-position, providing access to 3-aminoindazole derivatives. wikipedia.org This palladium-catalyzed reaction couples the aryl iodide with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. libretexts.org The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands such as tBuXphos being particularly effective for the amination of heterocyclic halides like indazoles. libretexts.orgnih.gov The reaction is highly versatile, accommodating a wide range of amine coupling partners, including anilines, alkylamines, and various heterocyclic amines. researchgate.net

Table 4: Representative Buchwald-Hartwig Amination Reactions The following table is based on data for analogous aryl halide systems and is representative of the expected reactivity for 2-(difluoromethyl)-3-iodo-2H-indazole.

Amine Partner Catalyst/Ligand Base Solvent Conditions Yield Reference
Aniline Pd(OAc)₂ / Xantphos Cs₂CO₃ Dioxane 120 °C Moderate-High researchgate.net
Diphenylamine [Pd(allyl)Cl]₂ / XPhos NaOt-Bu Toluene 100 °C, 24 h Good nih.gov
Carbazole [Pd(allyl)Cl]₂ / TrixiePhos LiOt-Bu Toluene 100 °C, 24 h Good nih.gov

Reactivity of the Difluoromethyl Group for Further Functionalization

The N-difluoromethyl (-CHF₂) group is generally considered to be chemically robust and often serves as a bioisostere for hydroxyl, thiol, or hydroxymethyl groups in medicinal chemistry due to its electronic properties and ability to participate in hydrogen bonding. While direct functionalization of the -CHF₂ group itself is challenging, its strong electron-withdrawing nature significantly influences the reactivity of the indazole ring system. Research into the functionalization of C-H bonds adjacent to difluoromethyl groups is an active area. For instance, radical hydrodifluoromethylation of alkenes using reagents that generate a difluoromethyl radical (•CF₂H) is a known transformation. beilstein-journals.org While not a direct functionalization of the existing group, it highlights the types of radical intermediates that could potentially be involved in transformations on the indazole ring, influenced by the -CHF₂ substituent. nih.gov

Functionalization at Other Positions of the Indazole Ring System

Beyond the versatile 3-iodo position, the benzene (B151609) portion of the indazole ring offers sites for further functionalization, typically through electrophilic aromatic substitution or modern C-H activation strategies. researchgate.netrsc.org The electron-withdrawing difluoromethyl group at the N-2 position deactivates the ring towards electrophilic attack. However, transition metal-catalyzed C-H functionalization offers a powerful alternative for late-stage modification. rsc.org For 2-aryl-2H-indazoles, methods for direct C-H carbamoylation at the C3 position have been developed, though this position is already occupied in the title compound. nih.govfrontiersin.org More relevant are reports on remote C-H functionalization at the benzene ring of 2H-indazoles, which would allow for the introduction of substituents at the 4, 5, 6, or 7-positions. researchgate.netrsc.org These reactions often employ directing groups or rely on the intrinsic electronic properties of the substrate to achieve regioselectivity.

Stereochemical Aspects of Derivatization Reactions

While specific studies on the stereoselective derivatization of 2-(difluoromethyl)-3-iodo-2H-indazole are not extensively documented, the principles of asymmetric synthesis on analogous indazole systems provide a framework for potential stereochemical outcomes. The introduction of chirality can be envisioned through several strategic approaches, primarily leveraging the C3-iodo functionality.

Catalytic Asymmetric Cross-Coupling: One of the most powerful methods for creating stereocenters is through asymmetric cross-coupling reactions. By employing a chiral catalyst, typically a palladium or copper complex with a chiral ligand, the coupling of the 3-iodoindazole with a prochiral nucleophile or an organometallic reagent can proceed with high enantioselectivity. For instance, an asymmetric Suzuki or Negishi coupling could be used to introduce a sterically hindered aryl group, leading to the formation of atropisomers—stereoisomers arising from restricted rotation around a single bond. oaepublish.comnih.gov The choice of chiral ligand is critical in dictating the stereochemical outcome of such reactions.

Derivatization of a Prochiral Intermediate: An alternative strategy involves an initial non-stereoselective reaction to install a prochiral functional group at the C3 position, followed by an asymmetric transformation. For example, a Sonogashira coupling of 2-(difluoromethyl)-3-iodo-2H-indazole with a terminal alkyne bearing a ketone could yield a propargyl ketone intermediate. Subsequent asymmetric reduction of the carbonyl group, using chiral reducing agents like those developed by Corey-Bakshi-Shibata (CBS) or Noyori, would generate a chiral propargyl alcohol with high enantiomeric excess.

The N-difluoromethyl group, being a moderately strong electron-withdrawing group, can influence the electronic environment of the C3 position. This electronic effect can impact the efficiency and stereoselectivity of metal-catalyzed reactions by modulating the oxidative addition and reductive elimination steps in the catalytic cycle.

Below is a representative table illustrating potential outcomes for hypothetical asymmetric reactions, based on data from analogous systems.

EntryCoupling PartnerChiral Catalyst/ReagentTransformationYield (%)Enantiomeric Excess (ee %)
12-Methylphenylboronic acidPd(OAc)₂ / S-Phos / Chiral LigandSuzuki Coupling (Atroposelective)7592
2Terminal AlkyneCBS ReagentSonogashira / Asymmetric Reduction8596
3Vinylboronic esterRh(acac)(CO)₂ / Chiral Diene1,4-Conjugate Addition8094

This table presents hypothetical data based on analogous reactions in the literature to illustrate the potential for stereoselective transformations.

Design and Synthesis of Complex Architectures from the Indazole Scaffold

The 2-(difluoromethyl)-3-iodo-2H-indazole core is an attractive scaffold for the design and synthesis of complex molecules, particularly in the context of medicinal chemistry and materials science. nih.gov The C3-iodo position is the primary vector for molecular elaboration, allowing for the strategic introduction of diverse functionalities and the construction of larger, more intricate architectures.

Sequential Cross-Coupling Reactions: A powerful strategy for building molecular complexity is the use of sequential, or iterative, cross-coupling reactions. Starting with 2-(difluoromethyl)-3-iodo-2H-indazole, a first coupling reaction (e.g., Suzuki, Stille, or Heck) can be performed at the C3 position. If the coupled fragment contains another reactive handle (like a bromo or triflate group), a second, different cross-coupling reaction can be performed at that site. This iterative approach allows for the controlled, stepwise assembly of complex polycyclic or extended aromatic systems.

Application in Medicinal Chemistry: The indazole nucleus is a well-established "privileged scaffold" in drug discovery, appearing in numerous compounds with diverse biological activities. nih.gov The N-difluoromethyl group is often incorporated into drug candidates to enhance metabolic stability, improve cell permeability, and modulate pKa. nih.gov Therefore, 2-(difluoromethyl)-3-iodo-2H-indazole serves as a valuable starting material for synthesizing novel therapeutic agents. For example, it can be used to create libraries of potential kinase inhibitors by coupling it with various heterocyclic fragments known to interact with the ATP-binding site of kinases.

The table below outlines a hypothetical synthetic route to a complex, biologically relevant molecule starting from the title compound.

StepReaction TypeReagentsIntermediate/ProductYield (%)
1Suzuki Coupling4-(Pinacoloborato)aniline, Pd(PPh₃)₄, K₂CO₃3-(4-Aminophenyl)-2-(difluoromethyl)-2H-indazole91
2Amide CouplingCarboxylic Acid-Containing Heterocycle, EDCI, HOBtAmide-linked bi-heterocyclic system88
3Intramolecular CyclizationBuchwald-Hartwig Amination ConditionsFused Polycyclic Indazole Derivative76

This table illustrates a plausible synthetic sequence for building a complex molecule from the 2-(difluoromethyl)-3-iodo-2H-indazole scaffold.

Theoretical and Computational Studies

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are a pivotal tool for elucidating the spectroscopic characteristics of "2-(difluoromethyl)-3-iodo-2H-indazole". These computational methods, particularly Density Functional Theory (DFT), allow for the prediction of spectroscopic data, which is invaluable for confirming molecular structures and understanding the electronic and vibrational properties of the compound. While specific, direct computational studies on 2-(difluoromethyl)-3-iodo-2H-indazole are not extensively documented in publicly available literature, the methodologies are well-established and routinely applied to analogous indazole derivatives. rsc.orgdntb.gov.ua

The process typically begins with the optimization of the molecule's ground-state geometry. researchgate.net Methods like the B3LYP hybrid functional combined with a basis set such as 6-311++G(d,p) are commonly employed for this purpose. researchgate.net This step is crucial as the accuracy of all subsequent spectroscopic predictions hinges on a well-optimized molecular structure.

Once the geometry is optimized, a variety of spectroscopic properties can be calculated:

Vibrational Spectroscopy (IR and Raman): Theoretical vibrational frequencies are calculated to predict the Infrared (IR) and Raman spectra. researchgate.net These calculations help in assigning the various vibrational modes of the molecule to the experimentally observed absorption bands and Raman shifts. For complex molecules, this theoretical assignment is essential for interpreting the spectra accurately. The calculated frequencies are often scaled by a factor (e.g., 0.9627) to better match experimental data, accounting for anharmonicity and other method-inherent approximations. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for predicting NMR chemical shifts (¹H, ¹³C, ¹⁹F, etc.). researchgate.netnih.gov Theoretical calculations can help resolve ambiguities in signal assignment in experimental spectra. For 2-(difluoromethyl)-3-iodo-2H-indazole, predicting the ¹⁹F NMR chemical shift of the difluoromethyl group and the ¹³C shifts of the indazole core would be particularly useful for structural confirmation.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of the molecule. nih.gov These calculations provide the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. This analysis offers insights into the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are fundamental to understanding the molecule's reactivity and photophysical behavior. rsc.orgsemanticscholar.org

The table below illustrates a hypothetical, yet typical, comparison between calculated and experimental spectroscopic data for a substituted indazole, demonstrating the powerful synergy between theoretical predictions and experimental measurements.

Interactive Data Table: Comparison of Predicted vs. Experimental Spectroscopic Data for a Substituted Indazole Derivative

Spectroscopic ParameterCalculated Value (B3LYP/6-311++G(d,p))Experimental Value
¹H NMR (δ, ppm)
H-47.857.80
H-57.257.21
H-67.457.42
H-77.907.88
¹³C NMR (δ, ppm)
C-3125.5125.1
C-3a121.0120.8
C-4122.3122.0
C-5129.8129.5
C-6127.6127.3
C-7110.4110.1
C-7a142.1141.9
IR Frequency (cm⁻¹)
C=N Stretch16251620
C-H Aromatic Stretch30703065
N-N Stretch13501345
UV-Vis (λmax, nm)
π → π280282
n → π315318

This predictive power is not limited to simple spectra. Advanced computational studies can also model the effects of different solvents on the spectroscopic properties, providing a more nuanced understanding of the molecule's behavior in various environments. nih.gov The close agreement typically found between high-level theoretical calculations and experimental results underscores the reliability of computational chemistry in modern chemical research. semanticscholar.org

Research Applications and Utility in Advanced Chemical Sciences

Role as a Versatile Building Block in Complex Molecule Synthesis

The primary utility of 2-(difluoromethyl)-3-iodo-2H-indazole in organic synthesis lies in its capacity as a dual-functional building block. The carbon-iodine bond at the C3 position is particularly amenable to a wide array of transition metal-catalyzed cross-coupling reactions. chim.it This allows for the straightforward introduction of various substituents, including alkyl, vinyl, and aryl groups, thereby enabling the construction of complex molecular frameworks.

Key reactions where 3-iodoindazoles are employed include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, ideal for creating 3-aryl-2H-indazoles. mdpi.comresearchgate.net

Heck Coupling: Reaction with alkenes, such as methyl acrylate, to introduce vinyl groups at the C3 position. researchgate.net

Sonogashira Coupling: Reaction with terminal alkynes to yield 3-alkynyl-2H-indazoles.

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

A study on the N-difluoromethylation of various substituted indazoles, including 3-iodoindazole, highlights the feasibility of preparing the title compound and its subsequent use in further functionalization. nuph.edu.uaresearchgate.net For instance, derivatives of 2-(difluoromethyl)-indazole have been converted into corresponding esters and boronic acids, demonstrating their synthetic utility. researchgate.net The presence of the N-CF2H group is significant; it acts as a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl, thiol, or amino groups, influencing the conformation and binding properties of the final molecule. researchgate.net This strategic combination of a reactive site (C-I) and a property-modulating group (N-CF2H) makes 2-(difluoromethyl)-3-iodo-2H-indazole a superior starting material for synthesizing novel and intricate chemical entities. acs.org

Scaffold Design for Novel Chemical Libraries

The concept of a "privileged scaffold" is central to modern drug discovery, where a core structure is systematically decorated with diverse functional groups to create a library of compounds for biological screening. pnrjournal.comresearchgate.net The 2-(difluoromethyl)-3-iodo-2H-indazole molecule is an exemplary scaffold for this purpose. The indazole core is a well-established pharmacophore found in numerous therapeutic agents. nih.govnih.gov

By leveraging the reactivity of the 3-iodo position, chemists can generate a vast and diverse chemical library from this single precursor. A [3+2] dipolar cycloaddition of arynes and sydnones has been shown to produce halogenated 2H-indazoles that can be readily elaborated into more complex products using palladium-catalyzed coupling reactions, showcasing the potential for library generation. nih.gov The N-difluoromethyl group imparts unique characteristics to the entire library, distinguishing it from libraries built on more common N-alkyl or N-aryl indazole scaffolds. researchgate.netnih.gov This distinction can be crucial for identifying compounds with novel mechanisms of action or improved selectivity. The synthesis of a library based on this scaffold allows for a systematic exploration of the chemical space around the indazole core, which is invaluable for identifying new lead compounds in pharmaceutical and agrochemical research. researchgate.net

Mechanistic Probes in Biological Systems

Indazole derivatives are widely investigated as inhibitors of various enzymes, particularly protein kinases, which are crucial targets in oncology. chim.itnih.gov While direct studies on 2-(difluoromethyl)-3-iodo-2H-indazole are not extensively documented, research on analogous compounds provides a strong basis for its potential in this area. The indazole scaffold is a key component of kinase inhibitors that target enzymes like EGFR, Pim kinases, and PLK4. nih.gov

Derivatives synthesized from a 3-iodo-indazole precursor can be designed to fit into the ATP-binding pocket of these enzymes. The difluoromethyl group (CF2H) is particularly interesting in this context. It has been incorporated into inhibitors of enzymes like histone deacetylase 6 (HDAC6), where it participates in key binding interactions and influences the mechanism of inhibition. nih.govnih.govchemrxiv.orgresearchgate.net Studies on difluoromethyl-1,3,4-oxadiazoles show they act as mechanism-based, slow-binding inhibitors, where the CF2H moiety binds in a specific pocket, leading to a highly stable enzyme-inhibitor complex. nih.govnih.govchemrxiv.org It is plausible that derivatives of 2-(difluoromethyl)-3-iodo-2H-indazole could be developed as probes to study similar enzyme mechanisms, with the CF2H group providing enhanced binding affinity and selectivity.

The following table summarizes the inhibitory activities of several indazole-based compounds against various kinases, illustrating the potential of this scaffold class.

Compound ClassTarget Enzyme(s)Key Findings (IC₅₀ values)Reference
1H-indazole derivativesPim-1, Pim-2, Pim-3 KinasesCompound 82a showed potent inhibition with IC₅₀ values of 0.4 nM, 1.1 nM, and 0.4 nM, respectively. nih.gov
1H-indazole derivativesEpidermal Growth Factor Receptor (EGFR)Compound 109 displayed strong potency against EGFR T790M and EGFR kinases with IC₅₀ of 5.3 nM and 8.3 nM. nih.gov
1H-indazole amide derivativesExtracellular signal-regulated kinase 1/2 (ERK1/2)Compounds 116-118 showed enzymatic IC₅₀ values between 9.3 and 25.8 nM. nih.gov
1H-indazole derivativesEstrogen Receptor-α (ER-α)Compound 88 was an efficient degrader with an IC₅₀ of 0.7 nM. nih.gov

This table presents data for related indazole compounds to demonstrate the potential of the scaffold.

Beyond isolated enzyme assays, indazole derivatives are used to probe complex biological processes at the cellular level. The antiproliferative activity of various indazole compounds has been evaluated against multiple human cancer cell lines, providing insights into their potential mechanisms of action. nih.gov For example, derivatives have shown potent activity against cell lines such as HCT116 (colon cancer) and KMS-12-BM (multiple myeloma). nih.gov

The introduction of a difluoromethyl group can significantly impact a molecule's cellular uptake and interactions. Fluorine's high electronegativity can lead to enhanced metabolic stability and altered lipophilicity, which are critical for a compound's ability to cross cell membranes and reach its intracellular target. frontiersin.org Furthermore, the CF2H group can act as a hydrogen bond donor, influencing how the molecule interacts with its biological target within the cellular environment. researchgate.net

Derivatives of 2-(difluoromethyl)-3-iodo-2H-indazole could be synthesized with fluorescent tags or other reporter groups to serve as molecular probes. These probes would allow for the visualization and study of their distribution and interactions within cells, helping to elucidate their mechanism of action and identify specific cellular targets without focusing on human clinical results. Studies on fluorinated compounds have shown their utility in probing cellular processes and their potential as anticancer agents by inducing apoptosis and cell cycle arrest. frontiersin.org

Potential Applications in Materials Science (e.g., Optoelectronic Properties)

The application of fluorinated heterocyclic compounds is an emerging area of interest in materials science. researchgate.netnih.govorganic-chemistry.org The unique electronic properties conferred by fluorine atoms can be leveraged to design novel organic materials for electronic and optoelectronic devices. The introduction of fluorine into organic molecules can influence their electronic energy levels (HOMO/LUMO), charge transport characteristics, and solid-state packing, which are all critical parameters for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

While specific research on the optoelectronic properties of 2-(difluoromethyl)-3-iodo-2H-indazole is limited, studies on related fluorinated heterocycles provide a strong rationale for its potential. For example, the fluorination of benzoxazole-terminated liquid crystals has been shown to improve their electro-optical properties. mdpi.com Similarly, fluorene-based derivatives, which are also conjugated aromatic systems, are widely studied for their fluorescent properties and applications in OLEDs and chemical sensors. researchgate.net The difluoromethyl group, combined with the extended π-system of the indazole core, could lead to materials with desirable photophysical properties, such as high quantum yields or tunable emission spectra. The reactive iodo-group provides a pathway to synthesize polymers or oligomers by incorporating the 2-(difluoromethyl)-2H-indazole unit into a larger conjugated system, further expanding its potential in advanced materials.

Agrochemical Research and Development of Novel Active Compounds

The indazole scaffold and fluorinated compounds are independently recognized for their significant roles in agrochemical development. researchgate.netgoogleapis.com The combination of these two features in 2-(difluoromethyl)-3-iodo-2H-indazole makes it a highly attractive platform for discovering new herbicides, fungicides, and insecticides. Fluorine substitution is a well-established strategy in agrochemical design to enhance the efficacy and selectivity of active ingredients. chimia.ch The difluoromethyl group, in particular, is found in a number of commercial agrochemicals and is known to improve biological activity. researchgate.net

Research has shown that indazole-picolinic acid derivatives possess herbicidal activity, with the substitution pattern on the indazole ring significantly influencing their effectiveness. mdpi.com Specifically, compounds with electron-withdrawing groups on the indazole ring demonstrated better root inhibitory activity. mdpi.com This suggests that derivatives created from 2-(difluoromethyl)-3-iodo-2H-indazole could exhibit potent herbicidal properties. The C3-iodo position allows for the introduction of a wide range of functional groups, enabling the fine-tuning of activity against specific weeds while maintaining selectivity for crops like rice, cereals, and maize. chimia.ch Furthermore, various fluorinated triazole derivatives have been tested for herbicidal activity against weeds such as Brassica campestris and Echinochloa crus-galli. frontiersin.org Given these precedents, libraries derived from 2-(difluoromethyl)-3-iodo-2H-indazole represent a promising avenue for the development of the next generation of active agrochemical compounds.

Challenges and Future Research Directions

Development of More Sustainable and Atom-Economical Synthetic Methodologies

A primary challenge in the synthesis of complex molecules like 2-(difluoromethyl)-3-iodo-2H-indazole lies in the development of environmentally benign and efficient synthetic protocols. Traditional multi-step syntheses often generate significant chemical waste and may involve harsh reaction conditions.

Future research should prioritize the development of sustainable and atom-economical synthetic routes. Key areas of focus include:

Direct C-H Functionalization: Exploring direct C-H iodination of a 2-(difluoromethyl)-2H-indazole precursor would represent a highly atom-economical approach, avoiding the need for pre-functionalized starting materials. rsc.orgnih.gov Methodologies such as those mediated by iodine in the presence of an oxidant could be adapted for this purpose. nih.govnih.gov

Catalytic Methods: The development of catalytic systems, potentially involving transition metals, for the regioselective installation of the iodo and difluoromethyl groups is a promising avenue. rsc.org This could lead to milder reaction conditions and improved yields.

Flow Chemistry: The use of continuous flow reactors could offer better control over reaction parameters, enhance safety, and allow for easier scalability of the synthesis.

Green Solvents and Reagents: A shift towards the use of greener solvents and less hazardous reagents is crucial for minimizing the environmental impact of the synthesis.

A comparative analysis of potential synthetic strategies is presented in Table 1.

Synthesis StrategyAdvantagesChallenges
Traditional Multi-step SynthesisWell-established procedures for individual steps.Low atom economy, potential for significant waste generation, harsh reaction conditions.
Direct C-H IodinationHigh atom economy, reduced number of synthetic steps. rsc.orgnih.govRegioselectivity control, optimization of reaction conditions for the specific substrate.
Transition-Metal CatalysisHigh efficiency and selectivity, milder reaction conditions. rsc.orgCatalyst cost and toxicity, removal of metal residues from the final product.
Flow ChemistryEnhanced safety and scalability, precise control over reaction parameters.Initial setup costs, requirement for specialized equipment.

Table 1: Comparison of Synthetic Strategies for 2-(difluoromethyl)-3-iodo-2H-indazole. This table provides a summary of the advantages and challenges associated with different synthetic approaches.

Discovery of Novel Reactivities and Transformation Pathways for the Compound

The synthetic utility of 2-(difluoromethyl)-3-iodo-2H-indazole is largely dependent on the reactivity of its functional groups. The carbon-iodine bond at the C3-position is a key site for further molecular elaboration.

Future research should focus on exploring and expanding the known reactivity of this compound:

Cross-Coupling Reactions: The 3-iodo substituent serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. chim.it A systematic investigation of these reactions with the 2-(difluoromethyl)-3-iodo-2H-indazole substrate would enable the synthesis of a diverse library of derivatives with novel functionalities.

Photochemical Reactions: The application of photochemistry could unveil novel transformation pathways. cardiff.ac.ukresearchgate.net Light-induced reactions, potentially involving radical intermediates, could lead to unique molecular architectures that are not accessible through traditional thermal methods. beilstein-journals.orgrsc.orgnih.gov

Radical-Based Transformations: The exploration of radical reactions involving the C-I bond could provide new avenues for C-C and C-heteroatom bond formation. beilstein-journals.orgrsc.orgnih.gov

Ring-Opening and Rearrangement Reactions: Investigating the stability of the indazole core under various conditions could lead to the discovery of interesting ring-opening or rearrangement reactions, providing access to novel heterocyclic systems.

Expansion of Structure-Activity Relationship (SAR) Studies through Rational Design

While the indazole scaffold is a known pharmacophore, the specific contribution of the 2-(difluoromethyl) and 3-iodo substituents to the biological activity of this particular molecule is yet to be fully elucidated. nih.gov

Future research should be directed towards comprehensive Structure-Activity Relationship (SAR) studies :

Systematic Derivatization: A rational design and synthesis of a library of analogues, where the difluoromethyl and iodo groups are systematically replaced or modified, is essential. This would allow for a detailed understanding of the role of each functional group in target binding and biological activity. nih.govresearchgate.net

Bioisosteric Replacements: Investigating the effect of replacing the difluoromethyl group with other bioisosteres (e.g., trifluoromethyl, ethyl) and the iodo group with other halogens or functional groups will provide valuable insights into the electronic and steric requirements for activity. nih.gov

Target Identification and Validation: For derivatives showing promising biological activity, the identification and validation of their molecular targets will be crucial for understanding their mechanism of action and for further optimization.

Advanced Computational Methodologies for Predictive Chemistry

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental efforts and accelerating the discovery process. nih.govmdpi.com

Future research should leverage advanced computational methodologies :

Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict the geometric and electronic properties of 2-(difluoromethyl)-3-iodo-2H-indazole, as well as to model reaction mechanisms and predict the regioselectivity of its transformations. nih.govresearchgate.netrsc.org

Molecular Docking and Dynamics Simulations: For potential biological applications, molecular docking and dynamics simulations can be used to predict the binding modes of the compound and its derivatives to target proteins, providing insights for rational drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By combining experimental data with computational descriptors, QSAR models can be developed to predict the biological activity of new analogues, thus prioritizing synthetic efforts. nih.gov

Exploration of New Avenues for Application in Emerging Chemical Fields

The unique combination of a fluorinated group, a halogenated site for further functionalization, and a biologically relevant indazole core suggests that 2-(difluoromethyl)-3-iodo-2H-indazole could find applications in various emerging fields.

Future research should explore these new avenues:

Materials Science: The potential of this compound and its derivatives as building blocks for functional organic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), should be investigated. researchgate.netmdpi.com The electronic properties of the indazole core, tunable through substitution, make it an attractive candidate for such applications.

Agrochemicals: The presence of fluorine is a common feature in modern agrochemicals, often enhancing their efficacy and metabolic stability. nih.govresearchgate.netresearchgate.netnih.gov Screening 2-(difluoromethyl)-3-iodo-2H-indazole and its derivatives for herbicidal, fungicidal, or insecticidal activity could lead to the discovery of new crop protection agents.

Chemical Biology: As a functionalized heterocyclic compound, it could be utilized as a chemical probe to study biological processes or as a starting point for the development of new imaging agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(difluoromethyl)-3-iodo-2H-indazole, and what critical reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves halogenation and fluorination steps. For iodination, direct electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions (e.g., H2SO4) can target the 3-position of the indazole ring. The difluoromethyl group is introduced via nucleophilic substitution or transition-metal-catalyzed coupling. For example, fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® may replace hydroxyl or carbonyl groups with -CF2H. Key factors include temperature control (0–60°C), solvent polarity (e.g., DMF, THF), and exclusion of moisture to prevent hydrolysis. Catalytic systems (e.g., Pd/Cu for cross-coupling) and protecting groups (e.g., Boc for NH indazole) enhance regioselectivity .

Q. How can researchers confirm the structural integrity and purity of 2-(difluoromethyl)-3-iodo-2H-indazole post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., indazole aromatic protons at δ 7.5–8.5 ppm), while ¹⁹F NMR confirms the -CF2H group (split signals due to coupling, δ -110 to -120 ppm). ¹³C NMR detects iodinated carbons (deshielded to δ 90–100 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ for C8H5F2IN3).
  • Elemental Analysis : Matches calculated vs. experimental C/H/N/F/I percentages.
  • HPLC/UPLC : Purity assessment using reverse-phase columns (e.g., C18) with UV detection at 254 nm.
  • Melting Point and TLC : Consistent melting range (e.g., 209–211°C as in fluorinated analogs) and Rf values (e.g., hexane:ethyl acetate systems) .

Advanced Research Questions

Q. What role does the difluoromethyl group play in the electronic and steric properties of 2-(difluoromethyl)-3-iodo-2H-indazole, and how does this influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The -CF2H group exerts strong electron-withdrawing effects (-I inductive effect), polarizing the indazole ring and activating the 3-iodo position for cross-coupling (e.g., Suzuki-Miyaura with boronic acids). Steric hindrance from the difluoromethyl group may slow reactions unless bulky ligands (e.g., SPhos) are used. Computational studies (DFT) can map electrostatic potential surfaces to predict reactivity. Experimentally, kinetic monitoring via ¹⁹F NMR tracks coupling efficiency, while Hammett plots correlate substituent effects with reaction rates .

Q. How do structural modifications at the 3-iodo position impact the compound’s bioactivity, and what analytical methods are used to assess these effects?

  • Methodological Answer : Replacing iodine with other halogens (e.g., Br, Cl) or pseudohalogens (e.g., -Bpin) alters metabolic stability and target binding. For bioactivity studies:

  • Enzyme Assays : Measure IC50 against target enzymes (e.g., fungal Complex II inhibitors, as seen in related indazole derivatives).
  • Molecular Docking : Simulations (e.g., AutoDock Vina) predict binding poses in protein active sites (e.g., succinate dehydrogenase).
  • SAR Analysis : Compare logP (HPLC-measured) and potency across analogs to optimize lipophilicity and hydrogen-bonding capacity. X-ray crystallography of protein-ligand complexes resolves steric clashes or fluorine-protein interactions .

Q. What are the challenges in achieving regioselective iodination at the 3-position of the indazole ring, and how can these be mitigated?

  • Methodological Answer : Competing iodination at the 1- or 5-positions arises due to ring symmetry. Strategies include:

  • Directing Groups : Introduce temporary substituents (e.g., -OMe) to steer iodination to the 3-position, followed by removal.
  • Acid-Mediated Control : Use H2SO4 or TFA to protonate the indazole NH, enhancing electrophilic attack at the electron-rich 3-position.
  • Metal Catalysis : Pd(OAc)2 with ligands (e.g., PPh3) directs iodination via coordination to the indazole nitrogen. Post-reaction, quenching with Na2S2O3 removes excess iodine. Monitor regioselectivity via LC-MS and ¹H NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.